molecular formula C11H18N2O3 B3006356 Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate CAS No. 2343964-15-6

Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No. B3006356
M. Wt: 226.276
InChI Key: CHLYKHACOLBKME-SFYZADRCSA-N
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Description

Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a heterocyclic compound with a bicyclic structure. It belongs to the class of diazabicyclooctanes and contains a tert-butyl ester group. The compound exhibits interesting properties due to its unique ring system and functional groups.



Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the cyclization of a precursor containing the necessary functional groups. Researchers have explored various synthetic routes, including ring-closing reactions and functional group transformations . The choice of reagents and conditions significantly impacts the yield and purity of the final product.



Molecular Structure Analysis

The molecular structure of Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate reveals the following key features:



  • Bicyclic Ring System : The compound consists of a bicyclo[4.2.0]octane ring system.

  • Tert-Butyl Ester Group : The tert-butyl ester at the 2-carboxylate position contributes to its stability and lipophilicity.

  • Ketone Functionality : The 4-oxo group enhances reactivity and influences biological activity.



Chemical Reactions Analysis

Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can participate in various chemical reactions:



  • Hydrolysis : The ester group can undergo hydrolysis under acidic or basic conditions.

  • Substitution Reactions : The tert-butyl group may be substituted by nucleophiles.

  • Ring-Opening Reactions : Cleavage of the bicyclic ring system can lead to diverse products.



Physical And Chemical Properties Analysis


  • Melting Point : Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate likely exhibits a specific melting point.

  • Solubility : Its solubility in various solvents impacts its practical applications.

  • Stability : Stability under different conditions (temperature, light, pH) is crucial.


Safety And Hazards


  • Handling Precautions : Researchers should handle this compound with care, using appropriate protective equipment.

  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize analogs to explore structure-activity relationships.

  • Applications : Explore applications beyond pharmaceuticals (e.g., materials science).


properties

IUPAC Name

tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-9(14)12-7-4-5-8(7)13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLYKHACOLBKME-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2C1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)N[C@H]2[C@@H]1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

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